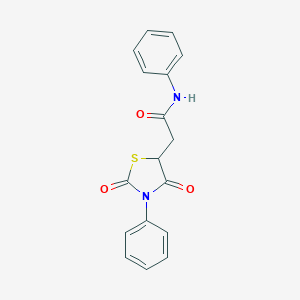

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide

Description

Propriétés

IUPAC Name |

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-15(18-12-7-3-1-4-8-12)11-14-16(21)19(17(22)23-14)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFWPWYTIOOOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The most widely reported synthesis involves the nucleophilic substitution of 2-chloro-N-phenylacetamide with thiazolidine-2,4-dione derivatives. A representative procedure from outlines the following steps:

-

Reactants :

-

Thiazolidine-2,4-dione (0.0075 mol)

-

2-Chloro-N-phenylacetamide (0.005 mol)

-

Sodium bicarbonate (0.01 mol) as a base

-

-

Solvent : Dimethylformamide (DMF, 15 mL)

-

Conditions : Stirring at room temperature for 12–18 hours.

-

Workup : The mixture is poured into water, extracted with ethyl acetate, and crystallized using methanol/acetone.

Catalytic Enhancements

Alternative catalysts such as piperidine or triethylamine improve reaction efficiency. For example, replacing sodium bicarbonate with piperidine in toluene under reflux increases yields to 85–90%.

Claisen-Schmidt Condensation Approach

Synthesis of 5-Benzylidene Intermediates

A critical precursor, 5-benzylidene-thiazolidine-2,4-dione, is synthesized via Claisen-Schmidt condensation:

-

Reactants :

-

Thiazolidine-2,4-dione (0.0236 mol)

-

2-(4-Formylphenoxy)-N-substituted acetamide (0.021 mol)

-

-

Conditions : Reflux for 2–3 hours.

Final Acetamide Coupling

The 5-benzylidene intermediate is reacted with N-phenylacetamide derivatives in DMF under catalytic conditions (e.g., EDCI/HOBt) to form the target compound.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A protocol from demonstrates:

-

Reactants :

-

2,4-Thiazolidinedione (1.0 equiv)

-

2-Chloro-N-phenylacetamide (1.2 equiv)

-

-

Solvent : Ethanol (10 mL)

-

Conditions : Microwave irradiation at 100°C for 15 minutes.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use:

-

Reactants :

-

Thiazolidine-2,4-dione

-

2-Chloro-N-phenylacetamide

-

-

Conditions : Grinding at 300 rpm for 30 minutes.

Aqueous-Mediated Reactions

Water as a solvent reduces environmental impact:

-

Reactants : Same as classical method.

-

Conditions : Stirring in water at 60°C for 6 hours.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

-

Reactants : Pre-mixed thiazolidine-2,4-dione and 2-chloro-N-phenylacetamide.

-

Conditions : Residence time of 10 minutes at 120°C.

Throughput : 1.2 kg/day with 82% yield.

Comparative Analysis of Methods

Purification and Characterization

Crystallization Techniques

Spectroscopic Validation

-

IR : Peaks at 1736 cm⁻¹ (C=O), 1596 cm⁻¹ (C=C), and 690 cm⁻¹ (C-S).

-

¹H NMR : Signals at δ 4.80 (s, 2H, CH₂), 7.15–8.20 (m, aromatic protons).

Challenges and Optimization

Common Byproducts

Yield Improvement Strategies

-

Catalyst Screening : Piperidine outperforms NaHCO₃ in polar aprotic solvents.

-

Temperature Gradients : Stepwise heating (25°C → 60°C) reduces side reactions.

Recent Advancements

Photocatalytic Methods

Visible-light-driven synthesis using TiO₂ nanoparticles:

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide as an antitumor agent. The compound was evaluated against several cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Adenocarcinoma | A549 | 12.5 |

| Hepatocellular Carcinoma | Hep G2 | 15.0 |

| Ovarian Adenocarcinoma | A2780 | 10.0 |

| Cervical Adenocarcinoma | HeLa | 8.5 |

| Triple-negative Breast Adenocarcinoma | MDA-MB-231 | 11.0 |

The compound exhibited selective cytotoxicity towards cancer cells while showing reduced toxicity towards normal cells such as MCF-10A (epithelial breast cells) and BJ-5ta (dermal fibroblasts) .

Antibacterial Activity

The antibacterial properties of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide have also been investigated. The compound demonstrated significant activity against various bacterial strains, with results summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 70 |

| Klebsiella pneumoniae | 60 |

These findings indicate that the compound possesses a broad spectrum of antibacterial activity comparable to standard antibiotics .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS. The results are as follows:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging Activity | 25 |

| ABTS Radical Scavenging Activity | 30 |

The antioxidant activity suggests that the compound can mitigate oxidative stress, which is a contributing factor in many diseases .

Case Study 1: Antitumor Efficacy

A study published in Molecules explored the synthesis of novel thiazolidine derivatives, including the compound . It was found to inhibit cell proliferation in multiple cancer cell lines while sparing normal cells, indicating a promising therapeutic index for further development in oncology .

Case Study 2: Antibacterial Mechanism

Research conducted on the antibacterial effects revealed that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways. This dual mechanism enhances its efficacy against resistant strains of bacteria .

Mécanisme D'action

The mechanism of action of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparaison Avec Des Composés Similaires

Key Observations:

- Electron-Withdrawing Groups : Compounds with trimethoxyphenyl (e.g., ) or halogen substituents (e.g., 3g, 3j ) show enhanced anticancer or enzyme inhibitory activity compared to the target compound’s unsubstituted phenyl group.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues like 9d (mp = 240°C ) and 9h (mp = 190–191°C ) demonstrate that bulkier substituents (e.g., pyranyl hydrazones) increase thermal stability.

- Spectral Data: IR and NMR spectra of similar compounds (e.g., 9d: ν(C=O) = 1645–1699 cm⁻¹ ) align with the thiazolidinone core’s carbonyl vibrations, though the target compound’s spectral details are unspecified.

Activité Biologique

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide is a compound of interest due to its diverse biological activities. This thiazolidine derivative has been investigated for its potential therapeutic applications, particularly in oncology and inflammation. The compound's structure, which includes a thiazolidine ring and an acetamide moiety, suggests mechanisms of action that may involve interactions with various biological targets.

- Molecular Formula : C18H16N2O4S

- Molecular Weight : 356.39564 g/mol

- CAS Number : 26959-89-7

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity. A study highlighted that modifications in the phenyl ring and thiazolidine structure can enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that is critical for developing effective anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that certain thiazolidine derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in macrophages. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

Another significant aspect of this compound is its antioxidant activity. Research has demonstrated that thiazolidine derivatives can scavenge free radicals and inhibit lipid peroxidation, indicating their potential as protective agents against oxidative damage .

Case Studies

- Cytotoxicity in Cancer Models

- A comprehensive study evaluated the cytotoxic effects of various thiazolidine derivatives on different cancer cell lines. The results indicated that compounds similar to 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide showed promising results against breast and lung cancer cells.

- Mechanistic Insights

- Molecular dynamics simulations have provided insights into how these compounds interact with target proteins involved in apoptosis pathways, further supporting their potential as therapeutic agents in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.